

An In-depth Technical Guide to the Structure of o-Diiodobenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-Diiodobenzene

Cat. No.: B1346971

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Diiodobenzene, systematically named **1,2-diiodobenzene**, is an aromatic organic compound with the chemical formula $C_6H_4I_2$. It consists of a benzene ring substituted with two iodine atoms on adjacent carbon atoms. This compound serves as a valuable building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through various coupling reactions. Its structural characteristics, including the steric and electronic effects of the bulky iodine substituents, play a crucial role in its reactivity and potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of the molecular structure of o-diiodobenzene, supported by experimental data and protocols.

Molecular Structure and Geometry

The molecular structure of o-diiodobenzene is defined by the arrangement of its constituent atoms and the bonding interactions between them. While a definitive single-crystal X-ray structure has not been publicly reported, valuable insights into its geometry have been obtained from gas-phase electron diffraction studies and computational modeling.

General Properties

Property	Value
Chemical Formula	<chem>C6H4I2</chem> [1] [2] [3] [4]
Molecular Weight	329.90 g/mol [2]
IUPAC Name	1,2-diiodobenzene [2]
CAS Number	615-42-9 [2]
Appearance	Liquid

Bond Lengths and Angles

Experimental data from gas-phase electron diffraction suggests a distortion of the benzene ring from a perfect hexagon due to the steric strain imposed by the two large, adjacent iodine atoms. The most satisfactory explanation of the electron diffraction results indicates that the I-C valence directions are bent by approximately 10° from their symmetrical positions in the plane of the benzene ring. The distance between the two iodine atoms has been determined to be 4.00 Å.

Due to the absence of a definitive crystal structure, the following table presents a combination of experimental data from electron diffraction and typical bond lengths for similar aromatic compounds.

Bond/Angle	Parameter	Value (Å or °)
Bond Lengths	C-C (aromatic)	~1.39 - 1.40
C-H (aromatic)		~1.08
C-I		Not precisely determined
I-I distance		4.00
Bond Angles	C-C-C (in ring)	~120
C-C-I		Distorted from 120°
I-C-C-I (dihedral)		Planar or near-planar

Note: The values for C-C and C-H bond lengths and C-C-C bond angles are typical for benzene derivatives and are included for completeness. The C-I bond length and C-C-I bond angles are expected to deviate from standard values due to steric hindrance.

Visualization of Molecular Structure

The following diagram, generated using the DOT language, illustrates the molecular structure of o-diiodobenzene, highlighting the ortho positioning of the iodine atoms on the benzene ring.

Molecular structure of o-diiodobenzene.

Experimental Protocols

Synthesis of o-Diiodobenzene

A common and effective method for the synthesis of o-diiodobenzene is through the Sandmeyer reaction, starting from 2-iodoaniline.^{[5][6][7]} This multi-step process involves the diazotization of the primary amine followed by the introduction of the second iodine atom.

Materials:

- 2-Iodoaniline
- Sodium nitrite (NaNO_2)
- Concentrated hydrochloric acid (HCl) or sulfuric acid (H_2SO_4)
- Potassium iodide (KI)
- Ice
- Sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution (for workup)
- Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
- Drying agent (e.g., anhydrous magnesium sulfate)

Workflow for the Synthesis of o-Diiodobenzene:

[Click to download full resolution via product page](#)

General workflow for the synthesis of o-diiodobenzene.

Procedure:

- **Diazotization of 2-Iodoaniline:**
 - Dissolve 2-iodoaniline in a cooled solution of concentrated hydrochloric acid or sulfuric acid and water.
 - Cool the mixture to 0-5 °C in an ice-salt bath.
 - Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir vigorously during the addition. The completion of the diazotization can be tested with starch-iodide paper.
- **Iodination:**
 - In a separate flask, prepare a solution of potassium iodide in water.
 - Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring.^[6] ^[8] A "reverse addition" is often recommended to control the reaction and minimize foaming.^[6]^[8]
 - After the addition is complete, allow the mixture to warm to room temperature and then gently heat it until the evolution of nitrogen gas ceases.
- **Workup and Purification:**

- Cool the reaction mixture and, if necessary, add a solution of sodium thiosulfate to reduce any excess iodine.
- Extract the crude o-diiiodobenzene with a suitable organic solvent.
- Wash the organic layer with water and brine, then dry it over an anhydrous drying agent.
- Remove the solvent under reduced pressure.
- Purify the resulting residue by vacuum distillation or column chromatography to obtain pure o-diiiodobenzene.

Structural Characterization Methods

Gas-Phase Electron Diffraction (GED):

This technique is used to determine the structure of molecules in the gas phase, free from intermolecular interactions.[\[3\]](#)

General Protocol:

- A high-energy electron beam is directed at a gaseous sample of o-diiiodobenzene.
- The electrons are scattered by the molecule's electrostatic potential.
- The scattered electrons create a diffraction pattern that is recorded on a detector.
- The diffraction pattern is analyzed to determine the internuclear distances within the molecule.

Spectroscopic Analysis:

Standard spectroscopic techniques are used to confirm the identity and purity of o-diiiodobenzene.

Technique	Experimental Details
¹ H NMR	Typically run at 300 MHz in a deuterated solvent such as chloroform-d (CDCl ₃) or carbon tetrachloride (CCl ₄).[9]
¹³ C NMR	Provides information on the carbon skeleton of the molecule.
Infrared (IR) Spectroscopy	Can be performed on a neat liquid sample using a capillary cell or with an ATR-FTIR spectrometer.[2]
Mass Spectrometry (MS)	Provides the molecular weight and fragmentation pattern of the molecule.

Signaling Pathways and Biological Activity

Currently, there is no significant body of research indicating that o-diiodobenzene is directly involved in specific biological signaling pathways. Its primary role in the context of drug development is as a synthetic intermediate for the construction of more complex, biologically active molecules.

Conclusion

o-Diiodobenzene is a key synthetic intermediate whose molecular structure is characterized by the presence of two sterically demanding iodine atoms in an ortho relationship on a benzene ring. This arrangement leads to a distorted geometry, as evidenced by gas-phase electron diffraction studies. While a definitive crystal structure remains to be reported, the available data provides a solid foundation for understanding the structural properties of this important molecule. The synthetic and analytical protocols outlined in this guide offer a practical framework for researchers working with o-diiodobenzene in various scientific and industrial settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sci-toys.com [sci-toys.com]
- 2. 1,2-Diiodobenzene | C6H4I2 | CID 11994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 4. Benzene, 1,2-diido- [webbook.nist.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. p-Diiodobenzene | C6H4I2 | CID 12208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Structure of o-Diiodobenzene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1346971#what-is-the-structure-of-o-diiodobenzene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com